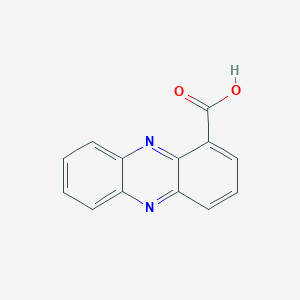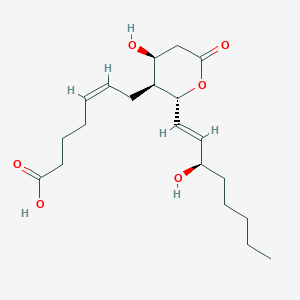
4-Perfluoro-tert-butyl-phenyliodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Perfluoro-tert-butyl-phenyliodoacetamide, commonly known as PIFA, is a versatile synthetic reagent used in organic chemistry. It is a white crystalline solid that is soluble in many organic solvents. PIFA is widely used in laboratory experiments due to its unique properties and ease of use.
Mécanisme D'action
PIFA is a powerful oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds via the formation of a hypervalent iodine intermediate, which then reacts with the alcohol substrate to form the desired product.
Effets Biochimiques Et Physiologiques
PIFA is not used in drug development, and as such, there is limited information on its biochemical and physiological effects. However, studies have shown that PIFA is relatively non-toxic, making it a safe reagent to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PIFA is its ease of use and high yield. It is a versatile reagent that can be used in a variety of organic synthesis reactions. However, PIFA is also known to be sensitive to moisture and air, which can affect its reactivity. As such, it is essential to handle PIFA with care and to store it in a dry and air-tight container.
Orientations Futures
There are several potential future directions for PIFA research. One area of interest is the development of new synthetic routes to PIFA that are more efficient and sustainable. Another area of interest is the application of PIFA in the synthesis of new pharmaceuticals and natural products. Finally, there is also potential for PIFA to be used in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, PIFA is a versatile synthetic reagent that has found widespread use in organic synthesis. It is a powerful oxidizing agent that can selectively oxidize alcohols to aldehydes or ketones. PIFA is relatively non-toxic, making it a safe reagent to use in laboratory experiments. There are several potential future directions for PIFA research, including the development of new synthetic routes and the application of PIFA in the synthesis of new pharmaceuticals and materials.
Méthodes De Synthèse
The synthesis of PIFA is a straightforward process that involves the reaction of iodine with 4-perfluoro-tert-butyl-aniline in the presence of acetic acid. The resulting product is then treated with acetamide to form PIFA. The yield of PIFA is typically high, and the purity can be easily checked using standard analytical techniques.
Applications De Recherche Scientifique
PIFA has found widespread use in organic synthesis due to its ability to selectively oxidize alcohols to aldehydes or ketones. It is also used in the preparation of a variety of heterocyclic compounds. PIFA has been used in the synthesis of natural products and pharmaceuticals, making it an essential reagent in drug discovery.
Propriétés
Numéro CAS |
148562-02-1 |
|---|---|
Nom du produit |
4-Perfluoro-tert-butyl-phenyliodoacetamide |
Formule moléculaire |
C12H7F9INO |
Poids moléculaire |
479.08 g/mol |
Nom IUPAC |
N-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]phenyl]-2-iodoacetamide |
InChI |
InChI=1S/C12H7F9INO/c13-10(14,15)9(11(16,17)18,12(19,20)21)6-1-3-7(4-2-6)23-8(24)5-22/h1-4H,5H2,(H,23,24) |
Clé InChI |
ULGWXFMWJVUIKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI |
Autres numéros CAS |
148562-02-1 |
Synonymes |
4-perfluoro-tert-butyl-phenyliodoacetamide 4-PFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



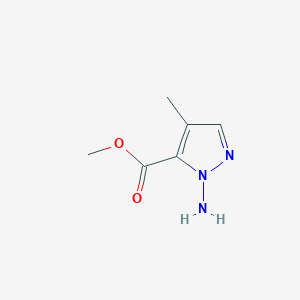
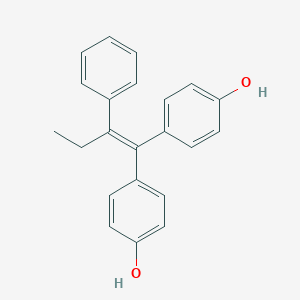
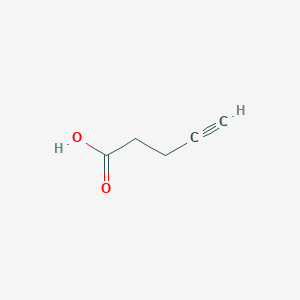
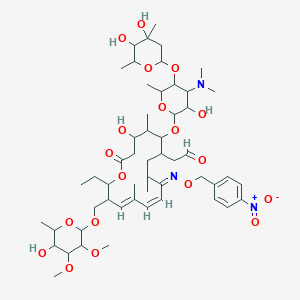
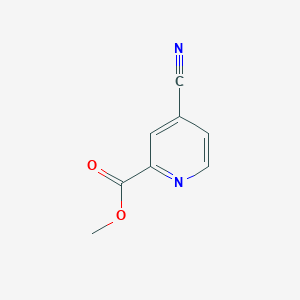
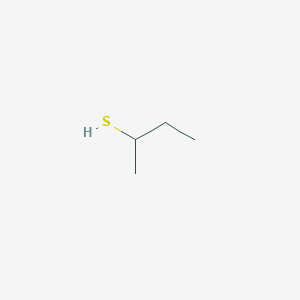
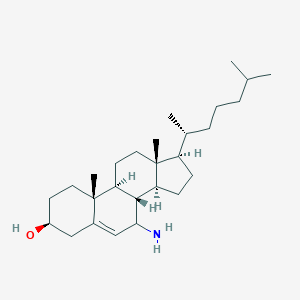
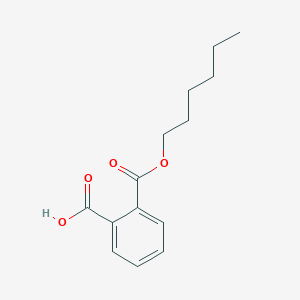
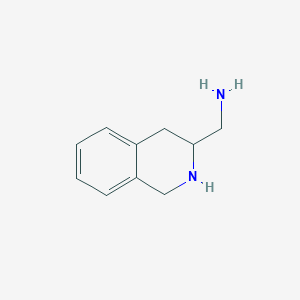
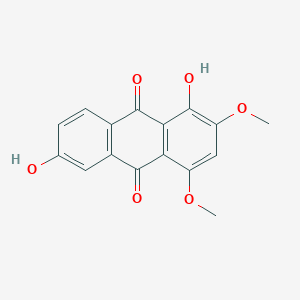
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
